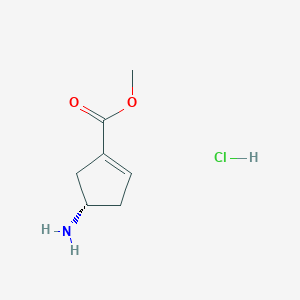

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride

Description

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride (CAS: 61865-62-1; molecular formula: C₇H₁₂ClNO₂) is a chiral cyclopentene derivative characterized by a methyl ester group at position 1 and an amino group at position 4 of the cyclopentene ring. Its molecular weight is 177.628 g/mol, and it exhibits stereochemical specificity with defined (1S,4R) configurations . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of trityl-protected amines for drug discovery . Its structural rigidity and functional groups make it valuable for designing bioactive molecules with constrained geometries.

Properties

Molecular Formula |

C7H12ClNO2 |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

methyl (4S)-4-aminocyclopentene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2,6H,3-4,8H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

CZCFPGFMEIKGPJ-RGMNGODLSA-N |

Isomeric SMILES |

COC(=O)C1=CC[C@@H](C1)N.Cl |

Canonical SMILES |

COC(=O)C1=CCC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with cyclopentene derivatives or bicyclic precursors such as (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, which can be converted into the desired aminocyclopentene structure through ring-opening and functional group transformations.

- Enzymatic resolution or chiral catalysis is employed to obtain the (S)-enantiomer with high stereoselectivity.

General Synthetic Strategy

The preparation typically involves the following key steps:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Formation of Aminocyclopentene Core | Cyclization or ring-opening of bicyclic precursors to form the cyclopentene ring with amino functionality | Use of methanol as solvent, mild heating (20-75°C), and catalysts such as Hyflo Super Cel® for filtration |

| 2. Introduction of Amino Group | Catalytic hydrogenation or nucleophilic substitution to introduce the amino group | Raney nickel catalyst with hydrogen gas at room temperature; or enzymatic resolution for chiral purity |

| 3. Esterification | Conversion of carboxylic acid to methyl ester | Methanol with acid catalyst (e.g., sulfuric acid or thionyl chloride) at 60-65°C for several hours |

| 4. Salt Formation | Formation of hydrochloride salt by reaction with HCl gas or hydrochloric acid solution | Controlled addition of HCl gas at 70-75°C or acidification to pH 1-2 at 25-30°C |

| 5. Purification and Crystallization | Use of tartaric acid for resolution and crystallization | Cooling to 10-20°C, filtration, washing with methanol |

Detailed Example Procedure

A representative preparation method is as follows:

- Dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in methanol at 20°C.

- Filter the solution with Hyflo Super Cel® to remove impurities.

- Introduce HCl gas slowly at 70-75°C to form the hydrochloride salt.

- Cool the mixture and add an aqueous solution of L-tartaric acid and triethylamine to induce crystallization of the chiral tartrate salt.

- Filter and wash the solid product.

- Further reaction with thionyl chloride in methanol at 65°C for 8 hours converts the intermediate to the methyl ester hydrochloride.

- Final purification involves extraction with dichloromethane and washing with water to yield the pure methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Product |

|---|---|---|

| Temperature for HCl addition | 70-75°C | Ensures efficient salt formation without decomposition |

| pH during crystallization | 1-2 | Optimal for selective crystallization of the desired enantiomer |

| Reaction time for esterification | 6-8 hours | Complete conversion to methyl ester |

| Solvent | Methanol, dichloromethane | Methanol for reaction; dichloromethane for extraction and purification |

| Catalysts | Raney nickel, triethylamine | Raney nickel for hydrogenation; triethylamine for neutralization and crystallization |

Research Findings and Yields

- The stereoselective synthesis yields the (S)-enantiomer with high enantiomeric excess, often exceeding 85%.

- Yields for the methyl ester hydrochloride salt are typically around 40-50% after purification.

- The use of tartaric acid for resolution enhances the optical purity and facilitates crystallization.

- Catalytic hydrogenation under mild conditions preserves the cyclopentene double bond while introducing the amino group.

Summary Table of Preparation Methods

Notes on Industrial and Scale-Up Considerations

- Continuous flow reactors can be employed to improve control over reaction parameters and enhance reproducibility.

- Use of cost-effective catalysts and solvents is critical for large-scale production.

- Careful control of temperature and pH during salt formation is essential to maintain product purity and yield.

- The process is adaptable to produce different stereoisomers by modifying the chiral resolution step.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of methyl (S)-4-aminocyclopent-1-ene-1-carboxylate exhibit notable antitumor properties. In particular, studies have demonstrated its efficacy against certain cancer cell lines, suggesting that this compound may serve as a lead structure in the development of new anticancer agents. The mechanism of action appears to involve the induction of apoptosis in cancer cells, thereby inhibiting tumor growth .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues. This property could make it a candidate for treating conditions such as Alzheimer's disease and other forms of dementia .

Synthetic Applications

Building Block in Organic Synthesis

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is utilized as a versatile building block in organic synthesis. Its unique cyclopentene structure allows for the formation of complex molecules through various chemical transformations, including cycloadditions and functional group modifications. This capability is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Chiral Synthesis

The compound's chirality makes it an important reagent in asymmetric synthesis. Its use can lead to the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry .

Cosmetic Formulations

Recent research has explored the incorporation of this compound into cosmetic formulations. Its properties may enhance skin hydration and improve the overall sensory experience of topical products. The compound's ability to interact with skin receptors can potentially lead to formulations that offer both aesthetic and therapeutic benefits .

Case Studies

Mechanism of Action

The mechanism of action of Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₄ClNO₂

- Molecular Weight : 191.66 g/mol

- Key Differences: Replaces the amino group with a methylamino substituent and utilizes a saturated cyclopentane ring instead of cyclopentene.

- Synthesis : Prepared via reaction with 4-toluenesulfonate in ethyl acetate, yielding 78% product .

- Applications : Used in synthetic pathways requiring tertiary amine functionalities.

(1S,4R)-4-Aminocyclopent-2-ene-1-Carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₉ClNO₂

- Molecular Weight : 163.60 g/mol

- Key Differences : Substitutes the methyl ester with a carboxylic acid group, reducing molecular weight by ~14 g/mol.

- Applications : Functions as a precursor for peptide coupling due to its free carboxylic acid group .

Stereochemical and Structural Analogues

Ethyl (1S,4R)-4-Aminocyclopent-2-ene-1-Carboxylate Hydrochloride

Methyl (1S,4R)-4-(Tritylamino)cyclopent-2-ene-1-Carboxylate

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Steric and Electronic Effects : The methyl ester in the target compound enhances metabolic stability compared to carboxylic acid analogues .

Stereochemical Impact : The (1S,4R) configuration ensures precise spatial orientation, critical for receptor binding in drug candidates .

Synthetic Flexibility: Trityl protection (Table 1) allows selective deprotection in multistep reactions, whereas methylamino variants enable diversification of nitrogen substituents .

Biological Activity

Methyl (S)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a compound of growing interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 177.63 g/mol

- Functional Groups : Contains an amino group, a carboxylate ester, and a cyclopentene ring.

The unique combination of these functional groups allows for diverse interactions with biological systems, making it a valuable intermediate in organic synthesis and drug development.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in neurotransmission. Its potential effects on the gamma-aminobutyric acid (GABA) receptor system have been a focal point of investigation. Studies suggest that the compound may modulate neurotransmitter activity, influencing pathways related to mood regulation and cognitive functions.

Pharmacological Studies

Several studies have explored the pharmacological implications of this compound:

- Neuropharmacology : Initial findings suggest that this compound may exhibit anxiolytic and antidepressant-like effects by enhancing GABAergic transmission .

- Interaction with GABA Receptors : The compound's structural similarity to known GABA receptor modulators implies that it could serve as a potential therapeutic agent for anxiety disorders and depression .

Case Studies

A selection of case studies highlights the biological activity of this compound:

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Starting Materials : Typically involves cyclopentene derivatives and amino acids.

- Synthetic Pathways :

- Nucleophilic Substitution Reactions : Utilizes nucleophiles to introduce the amino group onto the cyclopentene framework.

- Esterification Reactions : Involves converting carboxylic acids into esters to form the final product.

Future Directions

Continued research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in clinical settings.

- Structure-Activity Relationship (SAR) Studies : To optimize its pharmacological properties for better therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.